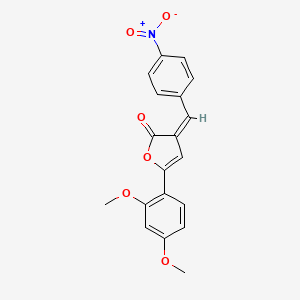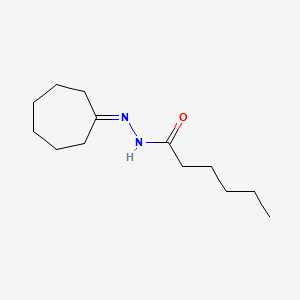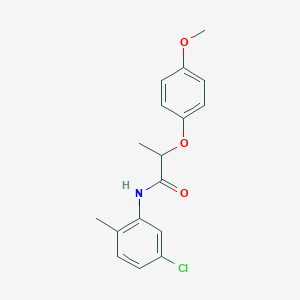
5-(2,4-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone, also known as DNP, is a compound that has been extensively studied for its biological and pharmacological properties. This molecule is a derivative of furanone and has a unique structure that makes it an attractive candidate for various research applications.
Mécanisme D'action
The mechanism of action of 5-(2,4-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone is not fully understood, but it is believed to be involved in the inhibition of various enzymes and proteins. 5-(2,4-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are important regulators of cellular signaling pathways. Additionally, 5-(2,4-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone has been reported to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
5-(2,4-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. 5-(2,4-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone has also been shown to have antioxidant properties and to protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(2,4-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone in lab experiments include its ease of synthesis, its versatility as a research tool, and its potential as a drug candidate. However, there are also limitations to the use of 5-(2,4-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 5-(2,4-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone. One area of interest is the development of new drugs based on the structure of 5-(2,4-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone. Additionally, further studies are needed to fully understand the mechanism of action of 5-(2,4-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone and its potential as an anticancer agent. Other potential research directions include the use of 5-(2,4-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone as a fluorescent probe for imaging studies and its potential as a therapeutic agent for other diseases such as inflammation and neurodegenerative disorders.
Conclusion:
In conclusion, 5-(2,4-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone, or 5-(2,4-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone, is a compound that has been extensively studied for its biological and pharmacological properties. Its unique structure makes it a versatile molecule for research purposes, and it has been used in various applications such as in the development of new drugs and as a fluorescent probe for imaging studies. Although there are limitations to its use, the potential for 5-(2,4-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone as a therapeutic agent and research tool makes it an important molecule for future studies.
Méthodes De Synthèse
The synthesis of 5-(2,4-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone involves the condensation of 2,4-dimethoxybenzaldehyde and 4-nitrobenzaldehyde with furanone in the presence of a catalyst. The reaction leads to the formation of 5-(2,4-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone as a yellow crystalline solid. The yield of the synthesis can be improved by optimizing the reaction conditions such as the reaction time, temperature, and the amount of catalyst used.
Applications De Recherche Scientifique
5-(2,4-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone has been used in various research applications such as in the development of new drugs, as a fluorescent probe for imaging studies, and as a potential anticancer agent. The unique structure of 5-(2,4-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone allows it to interact with different biological targets, making it a versatile molecule for research purposes.
Propriétés
IUPAC Name |
(3Z)-5-(2,4-dimethoxyphenyl)-3-[(4-nitrophenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO6/c1-24-15-7-8-16(17(11-15)25-2)18-10-13(19(21)26-18)9-12-3-5-14(6-4-12)20(22)23/h3-11H,1-2H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJZTMPUCDZATP-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-5-(2,4-dimethoxyphenyl)-3-(4-nitrobenzylidene)furan-2(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B4957496.png)
![N-[2-(4-pyridinyl)ethyl]-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4957500.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B4957504.png)
![N-(4-isopropylphenyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarboxamide](/img/structure/B4957513.png)
![N-[5-(1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B4957519.png)
![methyl 2-({N-(2,5-dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4957525.png)

![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4957534.png)

![1-(3-cyclopentylpropyl)-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B4957551.png)
![N-butyl-2-[4-(6-nitro-1,3-benzothiazol-2-yl)-1-piperazinyl]acetamide](/img/structure/B4957553.png)


![1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene)](/img/structure/B4957576.png)